molecular formula C18H17F4N3O3 B12423201 [(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B12423201
M. Wt: 399.3 g/mol
InChI Key: MEDCQBUTCWNKGW-XFDYKOMQSA-N
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Description

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes trifluoromethyl and fluorophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate involves multiple steps. One common method includes the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components combined with the copper catalyst to drive catalytically generated oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones to the key 2-iminoethan-1-one intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its combination of trifluoromethyl and fluorophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

IUPAC Name

[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16?/m1/s1

InChI Key

MEDCQBUTCWNKGW-XFDYKOMQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)O[C@H](CO)C(F)(F)F

Canonical SMILES

C1C2C(C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)OC(CO)C(F)(F)F

Origin of Product

United States

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